![molecular formula C16H24BFN2O4 B1408834 (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid CAS No. 1704064-25-4](/img/structure/B1408834.png)
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid
Overview
Description
“(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 1190095-10-3 . It has a molecular weight of 320.2 and its IUPAC name is 4-{[4-(tert-butoxycarbonyl)-1-piperazinyl]methyl}phenylboronic acid . The compound is typically stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-10-8-18(9-11-19)12-13-4-6-14(7-5-13)17(21)22/h4-7,21-22H,8-12H2,1-3H3 . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related tert-butyl piperazine derivatives highlight the compound's role in forming complex structures with potential biological activities. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated the utility of tert-butyl piperazine derivatives in creating molecules with antibacterial and anthelmintic activities, emphasizing the importance of structural characterization in developing new compounds with potential therapeutic applications (Sanjeevarayappa et al., 2015).
Biological Evaluation
Derivatives of tert-butyl piperazine have been synthesized and evaluated for their biological activities, suggesting the relevance of such compounds in medicinal chemistry. For instance, novel (4-piperidinyl)-piperazine derivatives were synthesized as potent and orally active acetyl-CoA carboxylase inhibitors, highlighting the potential of fluorine-substituted tert-butoxycarbonyl groups in enhancing biological activity (Chonan et al., 2011).
Structural Insights
Research into the crystal structure of related compounds provides essential insights into the molecular architecture and potential reactivity of tert-butyl piperazine derivatives. For example, the crystal structure analysis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate offers valuable information on the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential applications in synthesis and material science (Gumireddy et al., 2021).
Antifungal Applications
The synthesis of novel antifungal N-(fluorophenyl)piperazinyl benzoxaboroles, including studies on their molecular and crystal structures, demonstrates the utility of tert-butyl piperazine derivatives in developing new antifungal agents. These compounds exhibit significant activity against various fungi, showcasing the potential of incorporating tert-butyl piperazine into complex molecules for biological applications (Borys et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The associated hazard statements are H302, indicating harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
[2-fluoro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17(22)23)14(18)10-12/h4-5,10,22-23H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOQVBIVXZCVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301118255 | |
Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301118255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid | |
CAS RN |
1704064-25-4 | |
Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301118255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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